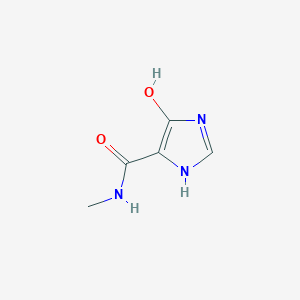
1-(4-Methyl-1,3-thiazol-5-yl)ethane-1,2-diol
Vue d'ensemble
Description
1-(4-Methyl-1,3-thiazol-5-yl)ethane-1,2-diol is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group and an ethane-1,2-diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-5-yl)ethane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylthiazole with ethylene oxide under basic conditions to introduce the ethane-1,2-diol group. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the ring-opening of ethylene oxide and subsequent nucleophilic attack by the thiazole nitrogen.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methyl-1,3-thiazol-5-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the ethane-1,2-diol moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride can facilitate reduction reactions.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-(4-Methyl-1,3-thiazol-5-yl)ethane-1,2-dione.
Reduction: Formation of 1-(4-Methyl-1,3-dihydrothiazol-5-yl)ethane-1,2-diol.
Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(4-Methyl-1,3-thiazol-5-yl)ethane-1,2-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound can be used in studies investigating the role of thiazole-containing molecules in biological systems.
Medicine: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-1,3-thiazol-5-yl)ethane-1,2-diol is not fully elucidated. thiazole-containing compounds are known to interact with various molecular targets, including enzymes and receptors. The presence of the ethane-1,2-diol moiety may enhance the compound’s ability to form hydrogen bonds, potentially influencing its binding affinity and specificity towards biological targets.
Comparaison Avec Des Composés Similaires
1-(4-Methyl-1,3-thiazol-5-yl)ethanone: This compound lacks the ethane-1,2-diol moiety and has different chemical properties and reactivity.
1-(4-Methyl-1,3-thiazol-5-yl)ethanol: Similar to the target compound but with only one hydroxyl group.
1-(4-Methyl-1,3-thiazol-5-yl)ethane-1,2-dione: An oxidized form of the target compound.
Uniqueness: 1-(4-Methyl-1,3-thiazol-5-yl)ethane-1,2-diol is unique due to the presence of both a thiazole ring and an ethane-1,2-diol moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
1-(4-methyl-1,3-thiazol-5-yl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-4-6(5(9)2-8)10-3-7-4/h3,5,8-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDOKYKQSQJMQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620401 | |
| Record name | 1-(4-Methyl-1,3-thiazol-5-yl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67162-00-9 | |
| Record name | 1-(4-Methyl-1,3-thiazol-5-yl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene](/img/structure/B3356473.png)
![2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol](/img/structure/B3356485.png)


![12-chloro-1,3,6,7-tetrazatricyclo[6.4.0.02,6]dodeca-2,4,7,9,11-pentaene](/img/structure/B3356511.png)
![1-(2-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B3356519.png)
![1-[2-(Pyridazin-4-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3356522.png)



![5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B3356548.png)

